molecular formula C29H36N6O4S B612064 CUDC-427 CAS No. 1446182-94-0

CUDC-427

カタログ番号: B612064
CAS番号: 1446182-94-0
分子量: 564.7 g/mol
InChIキー: HSHPBORBOJIXSQ-HARLFGEKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

GDC-0917の合成には、重要な中間体の形成とその後のカップリングを含む、複数のステップが含まれます。合成経路には、通常、次のステップが含まれます。

  • ピロリジン-2-カルボキサミドコアの形成。
  • チアゾリル基とオキサゾリル基の導入。
  • シクロヘキシル基とメチルアミノ基のカップリング。

反応条件には、多くの場合、目的の生成物の収量と純度を確保するために、有機溶媒、触媒、特定の温度制御の使用が含まれます .

化学反応の分析

GDC-0917は、次のようなさまざまな化学反応を起こします。

    酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤によって促進される可能性があります。

    還元: 還元反応には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬が関与する可能性があります。

    置換: 置換反応の一般的な試薬には、ハロゲンと求核剤が含まれます。

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によってヒドロキシル化誘導体が生成される可能性があり、一方、還元によってアミン誘導体が生成される可能性があります .

科学研究の応用

GDC-0917は、特に化学、生物学、医学、産業の分野で、幅広い科学研究の応用を持っています。

    化学: IAPアンタゴニストの挙動を研究するためのモデル化合物として使用されます。

    生物学: 細胞死を促進し、細胞生存経路を調節する役割について調査されています。

    医学: リンパ腫や固形腫瘍を含むさまざまな癌の治療のための潜在的な治療薬として探求されています。

    産業: 新しい癌治療法と薬物製剤の開発に使用されています

科学的研究の応用

GDC-0917 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a model compound to study the behavior of IAP antagonists.

    Biology: Investigated for its role in promoting cell death and regulating cellular survival pathways.

    Medicine: Explored as a potential therapeutic agent for treating various cancers, including lymphoma and solid tumors.

    Industry: Utilized in the development of new cancer therapies and drug formulations

作用機序

GDC-0917は、アポトーシス阻害タンパク質を拮抗することによりその効果を発揮します。c-IAP1とXIAPのバキュロウイルスIAPリピート(BIR)ドメインに結合し、それらの分解につながります。これにより、非正準NF-kBシグナル伝達と腫瘍壊死因子(TNF)媒介細胞死が活性化されます。 この分子標的と経路には、c-IAP1の分解とカスパーゼの活性化が含まれます .

類似の化合物との比較

GDC-0917は、Debio1143(SM-406、AT-406、xevinapant)などの他のIAPアンタゴニストと比較されることがよくあります。両方の化合物は細胞死を促進し、腫瘍の増殖を阻害しますが、GDC-0917は、より低い濃度で細胞死を誘発する上でより強力であることが判明しています。 さらに、GDC-0917は、Debio1143と比較して、c-IAP1を分解し、非正準NF-kBシグナル伝達を活性化する上でより高い有効性を示しています .

類似の化合物には、次のようなものがあります。

  • Debio1143 (SM-406、AT-406、xevinapant)
  • LCL161
  • AT-406

これらの化合物は、類似の作用機序を共有していますが、効力、有効性、薬物動態特性が異なります .

類似化合物との比較

GDC-0917 is often compared with other IAP antagonists, such as Debio1143 (SM-406, AT-406, xevinapant). While both compounds promote cell death and inhibit tumor growth, GDC-0917 has been found to be more potent in inducing cell death at lower concentrations. Additionally, GDC-0917 shows higher efficacy in degrading c-IAP1 and activating noncanonical NF-kB signaling compared to Debio1143 .

Similar compounds include:

  • Debio1143 (SM-406, AT-406, xevinapant)
  • LCL161
  • AT-406

These compounds share similar mechanisms of action but differ in their potency, efficacy, and pharmacokinetic properties .

生物活性

CUDC-427, also known as GDC-0917, is a selective antagonist of inhibitor of apoptosis (IAP) proteins, developed to enhance apoptosis in cancer cells. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical studies, and safety profiles.

This compound mimics the endogenous IAP antagonist Smac/DIABLO, which is released from mitochondria during pro-apoptotic stimuli. By antagonizing IAP proteins, this compound promotes apoptosis in tumor cells. This mechanism is particularly relevant in cancers where IAP proteins are overexpressed, contributing to resistance against conventional therapies.

Pharmacokinetics

This compound is administered orally and has demonstrated favorable pharmacokinetic properties. In preclinical studies, it exhibited a dose-dependent pharmacokinetic profile with a half-life conducive to daily dosing regimens. The maximum planned dose reached in clinical trials was 600 mg daily for 14 days in a 21-day cycle, which was found to exceed the IC90 observed in xenograft models .

Phase I Dose-Escalation Study

A Phase I clinical trial evaluated the safety and tolerability of this compound in patients with advanced solid tumors. Key findings from this study include:

  • Participants : 42 patients received 119 cycles of this compound.
  • Dosing Schedule : Oral administration on a 14-day on/7-day off schedule.
  • Adverse Events : Common treatment-related toxicities included fatigue, nausea, vomiting, and rash. One dose-limiting toxicity (DLT) was reported (grade 3 fatigue) at the 450 mg level .
  • Efficacy : Two patients showed durable complete responses—one with ovarian cancer and another with MALT lymphoma. Significant decreases in cellular IAP levels were observed in peripheral blood mononuclear cells (PBMCs) after initial dosing .

Safety Profile

While this compound was generally well tolerated at therapeutic doses, there were notable adverse events leading to treatment discontinuation. These included severe pruritus, drug hypersensitivity reactions, and one case of irreversible hepatotoxicity leading to patient death . The overall incidence of severe toxicities was low, warranting further investigation into its therapeutic potential.

Case Studies

  • Ovarian Cancer Patient : A patient with advanced ovarian cancer achieved a complete response after treatment with this compound, highlighting its potential efficacy in gynecological malignancies.
  • MALT Lymphoma Patient : Another patient with MALT lymphoma also exhibited a complete response, suggesting that this compound may be particularly effective against certain lymphoid malignancies .

Summary of Findings

Study AspectDetails
MechanismAntagonizes IAP proteins to promote apoptosis
AdministrationOral; 14 days on/7 days off
Maximum Dose600 mg daily
Common ToxicitiesFatigue, nausea, vomiting, rash
Notable ResponsesComplete responses in ovarian cancer and MALT lymphoma patients
Serious Adverse EventsGrade 3 fatigue (DLT), hepatotoxicity

特性

IUPAC Name

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[2-(1,3-oxazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N6O4S/c1-18(30-2)24(36)32-23(20-12-7-4-8-13-20)29(38)35-16-9-14-21(35)25(37)34-27-22(19-10-5-3-6-11-19)33-28(40-27)26-31-15-17-39-26/h3,5-6,10-11,15,17-18,20-21,23,30H,4,7-9,12-14,16H2,1-2H3,(H,32,36)(H,34,37)/t18-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHPBORBOJIXSQ-HARLFGEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=C(S3)C4=NC=CO4)C5=CC=CC=C5)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)NC3=C(N=C(S3)C4=NC=CO4)C5=CC=CC=C5)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446182-94-0
Record name GDC-0917
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446182940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GDC-0917
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12336
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GDC-0917
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWH46ZDG32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CUDC-427
Reactant of Route 2
CUDC-427
Reactant of Route 3
Reactant of Route 3
CUDC-427
Reactant of Route 4
Reactant of Route 4
CUDC-427
Reactant of Route 5
Reactant of Route 5
CUDC-427
Reactant of Route 6
CUDC-427

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。